Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of a compound like this would typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results.Scientific Research Applications
Catalysis and Organic Synthesis
Research indicates that compounds with structures similar to Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate show significant promise in catalysis and organic synthesis. For instance, studies have shown that sulfur-containing compounds play a crucial role in promoting reactions, such as the hydrogenolysis of glycerol to propanediols, showcasing the bifunctional nature of catalysts in selective processes (Falcone et al., 2015). Moreover, the synthesis and application of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds in chemiluminescence highlight the potential for creating novel organic materials with unique light-emitting properties (Watanabe et al., 2010).
Advanced Oxidation Processes
The role of sulfuric acid derivatives in advanced oxidation processes for wastewater treatment is another significant application. These compounds have been identified in the degradation pathways of various organic pollutants, indicating their potential utility in environmental remediation technologies (Sun & Pignatello, 1993).
Antioxidant Activities
Research on natural products and their derivatives, such as propolis extracts, has shown that compounds structurally related to this compound, exhibit significant antioxidant activities. These findings suggest potential applications in developing natural antioxidant sources for food preservation and health supplements (Yang et al., 2011).
Material Science and Drug Design
The synthesis of new heterocyclic compounds incorporating the sulfanyl group has been explored for applications in drug design, particularly for the treatment of Alzheimer’s disease. These studies highlight the potential of sulfanyl-substituted compounds in creating pharmacologically active agents (Rehman et al., 2018).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials . If it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .
properties
IUPAC Name |
propyl 2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-7-23-16(22)10-24-17-14(9-19)13(8-15(21)20-17)11-3-5-12(18)6-4-11/h3-6,13H,2,7-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKRTMFXFUJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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